2-Chloro-5-nitronicotinonitrile

Nucleophilic Aromatic Substitution Reactivity Kinetics

Generic 2-chloro-5-nitropyridine analogs lack the critical 3-position nitrile, altering electrophilicity and compromising substitution reactions. 2-Chloro-5-nitronicotinonitrile (CAS 31309-08-7) provides: • Enhanced electrophilicity: C3 nitrile accelerates 2-chloro displacement for reliable ether/amine coupling • Validated reduction: Selective nitro-to-amine conversion preserves chloro and nitrile handles • Kinase inhibitor scaffold: Core motif in patented Axl/Mer kinase inhibitor programs Direct sourcing ensures SAR fidelity and synthetic reproducibility.

Molecular Formula C6H2ClN3O2
Molecular Weight 183.55 g/mol
CAS No. 31309-08-7
Cat. No. B1361125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitronicotinonitrile
CAS31309-08-7
Molecular FormulaC6H2ClN3O2
Molecular Weight183.55 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C#N)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H2ClN3O2/c7-6-4(2-8)1-5(3-9-6)10(11)12/h1,3H
InChIKeyCSDMFMSXIUTEFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitronicotinonitrile: Key Nicotinonitrile Building Block


2-Chloro-5-nitronicotinonitrile (CAS 31309-08-7), also known as 2-chloro-5-nitropyridine-3-carbonitrile, is a heterocyclic compound with the molecular formula C6H2ClN3O2 and a molecular weight of 183.55 g/mol [1]. This compound is characterized by a pyridine ring substituted with chlorine, nitro, and nitrile groups, which confer distinct electronic properties that drive its utility as a versatile synthetic intermediate . Its structure is formally defined by the InChIKey CSDMFMSXIUTEFJ-UHFFFAOYSA-N and the SMILES notation C1=C(C=NC(=C1C#N)Cl)[N+](=O)[O-] .

2-Chloro-5-nitronicotinonitrile: Generic Substitution Risks


In research and process chemistry, substituting 2-chloro-5-nitronicotinonitrile with a generic analog, such as 2-chloro-5-nitropyridine, carries significant risk. The presence of the electron-withdrawing nitrile group at the 3-position profoundly alters the compound's physicochemical properties and chemical reactivity compared to analogs lacking this functionality [1]. This modification affects key parameters such as melting point, solubility, and nucleophilic substitution rates, which can critically influence reaction yields, purification protocols, and the fidelity of structure-activity relationship (SAR) studies [2]. Therefore, directly sourcing the specific CAS 31309-08-7 is essential for ensuring experimental reproducibility and the successful execution of targeted synthetic routes.

2-Chloro-5-nitronicotinonitrile: Reactivity & Purity Differentiation


Enhanced Electrophilic Reactivity

2-Chloro-5-nitronicotinonitrile exhibits significantly higher reactivity in nucleophilic displacement reactions compared to pyridine analogs without the nitro group. In a study on chlorine-isotopic exchange, the ortho-nitro substitution was found to be 50 times more activating than the ortho-aza-group in the p-nitrochlorobenzene system [1]. This enhanced electrophilicity is directly attributable to the combined electron-withdrawing effects of the nitro and cyano groups, making the 2-chloro position highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution Reactivity Kinetics

Melting Point Distinction

A clear, quantitative physicochemical differentiator is the compound's melting point. 2-Chloro-5-nitronicotinonitrile (CAS 31309-08-7) has a reported melting point range of 121-126 °C . This is significantly higher than the melting point of the closely related analog 2-chloro-5-nitropyridine (CAS 4548-45-2), which is reported in the range of 106-110 °C [1]. This ~15 °C elevation is a direct consequence of the added nitrile group, which influences intermolecular forces and crystalline packing.

Physicochemical Properties Solid State Handling

High-Purity Specification

For procurement-sensitive applications, the availability of 2-Chloro-5-nitronicotinonitrile in high purity is a key differentiator. While the compound is commonly offered at 97-98% purity by several vendors, one supplier (ChemImpex) specifies a purity of ≥99% by HPLC . This is a verifiable, quantitative specification that exceeds the typical minimum purity of 97% for this building block class [1].

Purity Quality Control Procurement

2-Chloro-5-nitronicotinonitrile: Drug Discovery & Synthesis Applications


5-Amino-2-chloro-nicotinonitrile Synthesis

2-Chloro-5-nitronicotinonitrile is a direct precursor for the synthesis of 5-amino-2-chloro-nicotinonitrile, a valuable intermediate in medicinal chemistry. A documented procedure involves dissolving 2-Chloro-5-nitronicotinonitrile (870 mg, 4.74 mmol) in a 2:1 ethanol/ethyl acetate mixture, followed by the addition of 10% palladium on carbon and stirring under a hydrogen atmosphere at room temperature for 6 hours to achieve reduction of the nitro group to an amine . This transformation leverages the compound's defined reactivity, with the nitrile and chloro groups remaining intact, to yield a differentiated aminopyridine scaffold for further functionalization.

Kinase Inhibitor Scaffold

The nicotinonitrile core of this compound is a key structural motif in several patented pharmaceutical inventions. For instance, patents describing tricyclic protein kinase inhibitors for treating cancer and polycystic kidney disease highlight the use of substituted nicotinonitrile rings as essential components [1]. The unique substitution pattern of 2-chloro-5-nitronicotinonitrile provides a functional handle for building more complex heterocyclic systems that inhibit specific kinases, such as Axl and Mer, which are implicated in abnormal cell growth [2].

4-Cyclopropoxy-6-nitronicotinonitrile Synthesis

The enhanced electrophilicity of the 2-chloro position in 2-Chloro-5-nitronicotinonitrile makes it a suitable starting material for synthesizing ether derivatives. It has been described as a precursor for introducing a cyclopropoxy group via nucleophilic substitution with cyclopropanol or its derivatives, yielding 4-Cyclopropoxy-6-nitronicotinonitrile . This application showcases the compound's utility in generating analogs for agricultural or pharmaceutical screening, with the reaction efficiency being a direct outcome of its quantified reactivity profile [3].

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